molecular formula C5H6N2S B1590733 4-Aminopyridine-3-thiol CAS No. 52334-54-0

4-Aminopyridine-3-thiol

Cat. No.: B1590733
CAS No.: 52334-54-0
M. Wt: 126.18 g/mol
InChI Key: XLWSHDHXYQCBCK-UHFFFAOYSA-N
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Description

4-Aminopyridine-3-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring

Mechanism of Action

Target of Action

The primary target of 4-Aminopyridine-3-thiol is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their inhibition can lead to the prolongation of action potentials .

Mode of Action

This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The increased neurotransmitter release facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by this compound affects the action potential propagation pathway . This leads to downstream effects such as increased calcium influx and nuclear translocation of the nuclear factor of activated T-cells (NFAT) , which can have various effects on cellular functions.

Result of Action

The molecular and cellular effects of this compound’s action include the elongation of action potentials, increased neurotransmitter release, and enhanced neuronal signaling . These effects can lead to the amelioration of certain neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of this compound . These formulations can enhance drug stability and improve bioavailability, creating novel opportunities for personalized medicine and targeted therapies .

Biochemical Analysis

Biochemical Properties

4-Aminopyridine-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated potassium channels. By inhibiting these channels, this compound prolongs the duration of action potentials, leading to enhanced neurotransmitter release and improved neuronal signaling . This interaction is particularly significant in the context of neurological disorders, where this compound has been shown to augment synaptic transmission and mitigate symptoms .

Additionally, this compound exhibits a propensity for lipid interactions, which can influence its distribution and efficacy within biological membranes . The compound’s affinity for selective receptor binding further underscores its potential as a therapeutic agent in targeted treatments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by inhibiting voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release . This results in improved neuronal signaling and has been shown to alleviate symptoms in conditions such as multiple sclerosis .

In addition to its effects on neuronal cells, this compound also influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ion channel activity can impact calcium influx and the activation of downstream signaling pathways, such as the nuclear factor of activated T-cells (NFAT) pathway . These effects can lead to changes in gene expression and alterations in cellular metabolism, further highlighting the compound’s multifaceted role in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . By binding to these channels, the compound prevents the efflux of potassium ions, thereby prolonging the duration of action potentials and enhancing neurotransmitter release . This mechanism of action is particularly relevant in the context of neurological disorders, where improved neuronal signaling can mitigate symptoms and improve patient outcomes .

Furthermore, this compound has been shown to interact with other biomolecules, such as calcium channels, which can further influence its effects on cellular processes . The compound’s ability to modulate ion channel activity underscores its potential as a therapeutic agent in various neurological and metabolic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained inhibition of voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance neuronal signaling and improve motor function in animal models of neurological disorders . At higher doses, this compound can induce adverse effects, such as seizures and neurotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter release and ion channel regulation . The compound interacts with enzymes and cofactors that modulate its activity and efficacy within biological systems . For instance, the inhibition of voltage-gated potassium channels by this compound can influence metabolic flux and alter metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross biological membranes and accumulate in specific tissues . Additionally, this compound’s affinity for selective receptor binding can influence its localization and accumulation within target tissues, further enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is known to target specific compartments or organelles within cells, such as the plasma membrane and endoplasmic reticulum . Post-translational modifications and targeting signals can direct this compound to these specific subcellular locations, where it can exert its effects on ion channel activity and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-3-thiol typically involves the introduction of an amino group and a thiol group onto a pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions. For instance, stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in modulating biological pathways due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including catalysts and sensors.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Lacks the thiol group but shares the amino group and pyridine ring structure.

    2-Aminopyridine-3-thiol: Similar structure but with the amino group in a different position.

    3-Aminopyridine: Contains an amino group but lacks the thiol group.

Uniqueness

4-Aminopyridine-3-thiol is unique due to the presence of both an amino group and a thiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogues.

Properties

IUPAC Name

4-aminopyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWSHDHXYQCBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555226
Record name 4-Aminopyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-54-0
Record name 4-Aminopyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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